3,5-dichloroisonicotinaldehyde
Overview
Description
3,5-dichloroisonicotinaldehyde is a chemical compound with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an aldehyde group at the 4th position on the pyridine ring . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloroisonicotinaldehyde typically involves the chlorination of 4-pyridinecarboxaldehyde. One common method includes the reaction of 4-pyridinecarboxaldehyde with chlorine gas in the presence of a catalyst under controlled temperature conditions . The reaction proceeds as follows:
C6H4NO+Cl2→C6H3Cl2NO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, use of solvents, and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
Oxidation: 3,5-Dichloro-4-pyridinecarboxylic acid.
Reduction: 3,5-Dichloro-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dichloroisonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloroisonicotinaldehyde depends on its specific application and the target moleculeThis reactivity can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-formylpyridine
- 3,5-Dichloroisonicotinaldehyde
- 3,5-Dichloropyridine-4-carbaldehyde
- 3,5-Dichloropyridine-4-carboxaldehyde
- 4-Pyridinecarboxaldehyde, 3,5-dichloro-
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and an aldehyde group allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
3,5-dichloropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFNWOINNIOZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376639 | |
Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136590-83-5 | |
Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloro-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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